(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid
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Description
(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO4S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be used in the field of bio-conjugation of molecules due to its chemoselectivity and hydrolytic stability .
Mode of Action
Boc-Thz-OH is used as an aldehyde precursor in one-pot oxime ligation under mild conditions . It requires an electrophilic moiety such as a carbonyl group (aldehyde/ketone) and a nucleophilic amino-oxy partner . The compound can be appended into peptides with the precursor Boc-Thz-OH, then hydrolyzed with a metal-assisted ring opening using either silver or palladium catalysts .
Biochemical Pathways
Boc-Thz-OH is involved in the process of oxime ligation, a hot topic in the field of bio-conjugation of molecules . This process requires the formation of an aldehyde or ketone, a critical step in which Boc-Thz-OH plays a key role .
Pharmacokinetics
Its use in peptide sequences suggests that it may have interesting pharmacokinetic properties .
Result of Action
The result of Boc-Thz-OH’s action is the formation of a highly reactive α-oxo aldehyde for further bio-conjugation . This allows for the creation of complex molecules through the process of oxime ligation .
Action Environment
The action of Boc-Thz-OH can be influenced by various environmental factors. For instance, the high nucleophilic reactivity of the aminooxy moiety can trap laboratory ambient traces of acetone, acetaldehyde, or formaldehyde . This necessitates the addition of a carbonyl capture to overcome this undesired oxime bond .
Properties
IUPAC Name |
(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNZTPXVSWUKF-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350896 |
Source
|
Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51077-16-8 |
Source
|
Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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